

# [Ala17]-MCH (CAS 359784-84-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	[Ala17]-MCH	
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## **Abstract**

[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), identified by CAS number 359784-84-2, is a potent synthetic agonist of the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. As a modified analogue of the endogenous neuropeptide MCH, [Ala17]-MCH serves as a critical tool in the investigation of the MCH system's role in regulating energy homeostasis, appetite, and other physiological processes. This document provides an in-depth technical overview of [Ala17]-MCH, including its physicochemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and drug development efforts targeting the MCH system.

# **Physicochemical Properties**

[Ala17]-MCH is a cyclic peptide whose fundamental properties are summarized in the table below.



Property	Value	
CAS Number	359784-84-2	
Molecular Formula	C97H155N29O26S4	
Molecular Weight	2271.71 g/mol	
Amino Acid Sequence	Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly- Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val	
Modifications	Disulfide bridge between Cys7 and Cys16	
Appearance	White lyophilized solid	
Solubility	Soluble to 2 mg/mL in water	
Storage	Store at -20°C	

## **Biological Activity**

[Ala17]-MCH is a potent agonist for both MCH receptor subtypes, MCHR1 and MCHR2, with a degree of selectivity for MCHR1. Its binding affinities and functional potencies have been characterized in various in vitro assay systems.

Parameter	MCHR1	MCHR2	Reference
Ki (nM)	0.16	34	[1][2][3]
EC50 (nM)	17	54	[1][3]
Kd (nM) (Eu³+ chelate-labeled)	0.37	Little demonstrable binding	[2][4][5]

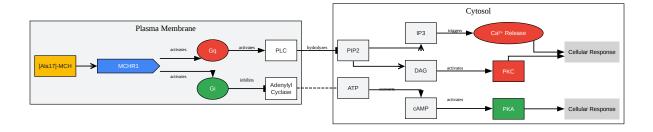
## **Mechanism of Action and Signaling Pathways**

[Ala17]-MCH exerts its biological effects by binding to and activating MCHR1 and MCHR2, which are G protein-coupled receptors (GPCRs). Upon activation, these receptors couple to distinct G protein families to initiate downstream intracellular signaling cascades.

• MCHR1 Signaling: MCHR1 is known to couple to both Gq and Gi/o proteins.



- Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
- Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase,
  leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- MCHR2 Signaling: MCHR2 primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium levels.



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Caption: MCHR1 Signaling Pathways.

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **[Ala17]-MCH**, compiled from referenced literature.

## **Receptor Binding Assay (Competitive Inhibition)**



This protocol describes a competitive binding assay to determine the affinity of test compounds for MCHR1 expressed in HEK-293 cells.

#### Materials:

- HEK-293 cells stably expressing human MCHR1
- Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
- Membrane preparation buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 2 mM EGTA, and 0.1% BSA
- Radioligand: [125]-[Phe13, Tyr19]-MCH
- Unlabeled [Ala17]-MCH (for standard curve) and test compounds
- GF/C filter plates
- Scintillation fluid
- Microplate scintillation counter

#### Procedure:

- Cell Culture and Membrane Preparation:
  - 1. Culture HEK-293-MCHR1 cells to confluency.
  - 2. Harvest cells and homogenize in ice-cold membrane preparation buffer.
  - 3. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
  - 4. Centrifuge the supernatant at high speed (e.g.,  $40,000 \times g$ ) to pellet the cell membranes.
  - 5. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:

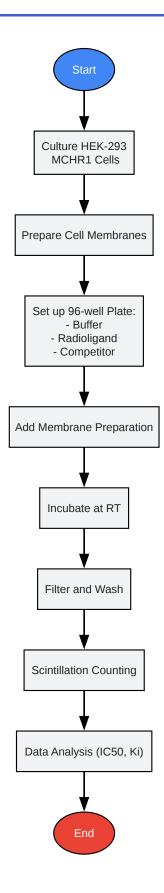


- 1. In a 96-well plate, add 50  $\mu$ L of binding buffer, 50  $\mu$ L of radioligand solution (at a final concentration near its Kd), and 50  $\mu$ L of various concentrations of unlabeled **[Ala17]-MCH** or test compound.
- 2. Add 50  $\mu$ L of the cell membrane preparation (typically 5-10  $\mu$ g of protein per well).
- 3. Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
- 4. Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
- 5. Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).
- 6. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

#### Data Analysis:

- 1. Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
- 2. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
- 3. Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Workflow for a competitive receptor binding assay.



## **Functional Assay: Intracellular Calcium Mobilization**

This protocol measures the ability of **[Ala17]-MCH** to stimulate intracellular calcium release in cells expressing MCHR1 or MCHR2.

#### Materials:

- HEK-293 or CHO cells stably expressing MCHR1 or MCHR2
- · Cell culture medium
- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Pluronic F-127
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- [Ala17]-MCH and other test compounds
- Fluorescence microplate reader with an injection system

#### Procedure:

- Cell Plating:
  - 1. Seed the cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
  - 1. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2  $\mu$ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
  - 2. Remove the culture medium from the cells and add the dye loading buffer to each well.
  - 3. Incubate the plate at 37°C for 30-60 minutes in the dark.



- 4. Wash the cells twice with assay buffer to remove excess dye.
- Calcium Measurement:
  - 1. Place the plate in a fluorescence microplate reader.
  - 2. Establish a stable baseline fluorescence reading for each well.
  - 3. Inject a solution of [Ala17]-MCH or test compound at various concentrations into the wells.
  - 4. Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis:
  - Calculate the change in fluorescence (peak fluorescence baseline fluorescence) for each well.
  - 2. Plot the change in fluorescence against the logarithm of the agonist concentration.
  - 3. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

## **Functional Assay: cAMP Measurement**

This protocol determines the effect of [Ala17]-MCH on adenylyl cyclase activity by measuring changes in intracellular cAMP levels in cells expressing MCHR1.

#### Materials:

- CHO or HEK-293 cells stably expressing MCHR1
- Cell culture medium
- Assay buffer
- Forskolin (to stimulate adenylyl cyclase)
- [Ala17]-MCH and other test compounds



- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
- Lysis buffer (if required by the kit)

#### Procedure:

- Cell Plating and Stimulation:
  - 1. Seed the cells into a 96-well plate and grow to confluency.
  - 2. Pre-incubate the cells with various concentrations of **[Ala17]-MCH** or test compound for a specified time (e.g., 15-30 minutes).
  - 3. Stimulate the cells with a fixed concentration of forskolin (e.g., 10  $\mu$ M) to induce cAMP production.
  - 4. Incubate for a further 15-30 minutes.
- · cAMP Measurement:
  - 1. Lyse the cells according to the cAMP kit manufacturer's instructions.
  - 2. Perform the cAMP detection assay following the kit protocol.
- Data Analysis:
  - 1. Generate a standard curve using known concentrations of cAMP.
  - 2. Determine the concentration of cAMP in each sample from the standard curve.
  - 3. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
  - 4. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the inhibition of cAMP production.

## Conclusion



[Ala17]-MCH is an invaluable pharmacological tool for elucidating the complex roles of the MCH system in health and disease. Its well-characterized physicochemical properties and biological activities, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Further investigation into the signaling and physiological effects of [Ala17]-MCH will continue to advance our understanding of MCH receptor function and may pave the way for novel therapeutic interventions for metabolic disorders and other conditions.

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